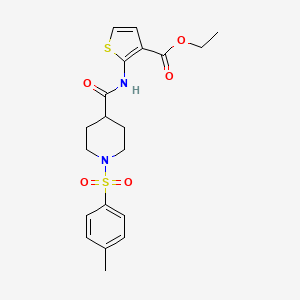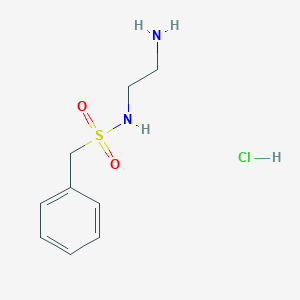
N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride, also known as APMS, is a chemical compound that has gained significant attention in scientific research in recent years. APMS is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Hydrogel Delivery Systems for Regenerative Medicine
Hydrogels play a crucial role in regenerative medicine and tissue engineering. The maleimide-modified hyaluronic acid (HA) and gelatin hydrogel system, crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker, offers several advantages:
Inhibition of Site-1-Protease (S1P) for Cholesterol Regulation
The compound N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride (also known as AEBSF) is extensively used in studies related to cholesterol regulatory genes. It inhibits Site-1-protease (S1P), which activates sterol regulatory element-binding proteins. S1P inhibition can provide insights into cholesterol metabolism and regulation .
Bioconjugation and Labeling
The aminoethyl group in this compound allows for bioconjugation and labeling. Researchers can attach fluorescent dyes, biotin, or other tags to study protein interactions, cellular localization, or drug delivery .
Enzyme Inhibition Studies
Due to its structural similarity to other sulfonamide compounds, researchers can explore its potential as an enzyme inhibitor. Investigating its effects on specific enzymes may reveal novel therapeutic targets .
Chemical Biology and Medicinal Chemistry
Researchers can use this compound as a building block for designing new molecules. Its sulfonamide moiety and aminoethyl group offer versatility in drug discovery and chemical biology .
pH-Sensitive Drug Delivery
The pH sensitivity of this compound could be harnessed for targeted drug delivery. By incorporating it into pH-responsive drug carriers, researchers can achieve controlled release at specific tissue sites .
Propiedades
IUPAC Name |
N-(2-aminoethyl)-1-phenylmethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c10-6-7-11-14(12,13)8-9-4-2-1-3-5-9;/h1-5,11H,6-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSWWIPZOSZTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

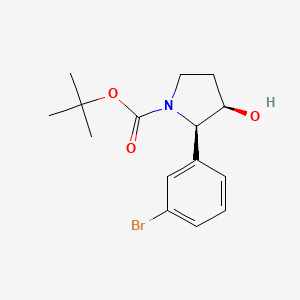
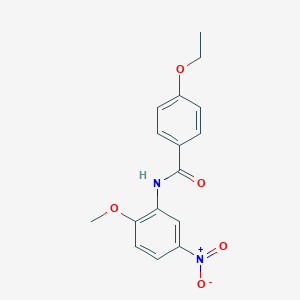
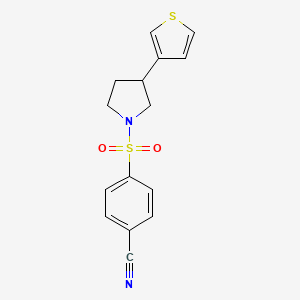
![2-(benzylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2700348.png)
![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2700349.png)
![N-(2-ethylphenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2700351.png)
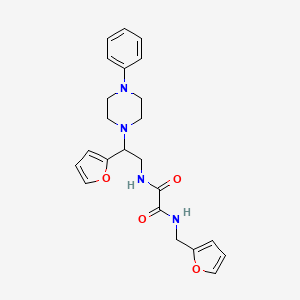
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2700356.png)

![3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B2700359.png)
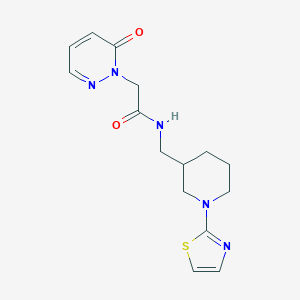
![7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700361.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2700363.png)
